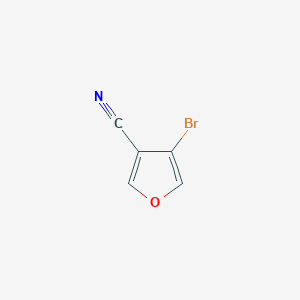![molecular formula C12H13ClN2O B2711848 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline CAS No. 303985-31-1](/img/structure/B2711848.png)
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is a chemical compound with the molecular formula C12H13ClN2O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds like 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline often involves metal-free synthetic routes . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline include its molecular weight, which is 236.69742 . Other properties such as melting point, boiling point, and density are not specified in the sources retrieved.Scientific Research Applications
1. Applications in Liquid Crystal Synthesis
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline has been studied in the synthesis and characterization of non-symmetric liquid crystal dimers. These compounds exhibit enantiotropic nematic behaviour, and some also show an intercalated smectic A phase. The research highlights the influence of chemical nature on transitional properties in liquid crystals (Yeap et al., 2009).
2. Photocatalytic Oxidation in Wastewater Treatment
A study on the Hybrid Photo-electrocatalytic Oxidation (HPECO) process for treating wastewater containing stubborn organic matter like 3,4-dimethylaniline, a derivative of aniline, shows promising results. This method combines Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), achieving higher removal efficiencies compared to PCO and ECO systems alone (Li et al., 2020).
3. Applications in Electrocatalytic Analysis
A voltammetric sensor incorporating 4-chlorophenol and other compounds, related to 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline, has been developed for analyzing water pollutants. This research underscores the potential of such compounds in environmental monitoring and pollution control (Keivani et al., 2017).
4. Synthesis of Emitting Amorphous Molecular Materials
A novel class of color-tunable emitting amorphous molecular materials, which include derivatives of aniline compounds, has been synthesized. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and formation of stable amorphous glasses. They are potentially useful in organic electroluminescent devices (Doi et al., 2003).
5. Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives synthesized from aniline compounds have been investigated for their antimicrobial activity. This research contributes to the development of new pharmaceutical compounds with potential applications in combating microbial infections (Habib et al., 2012).
properties
IUPAC Name |
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-12(9(2)16-15-8)7-14-11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUIFLXGZWJHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

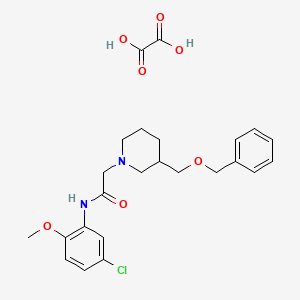
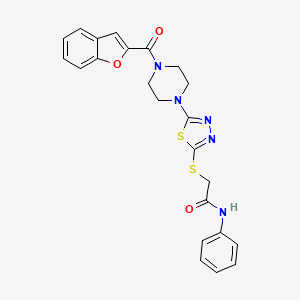
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2711770.png)

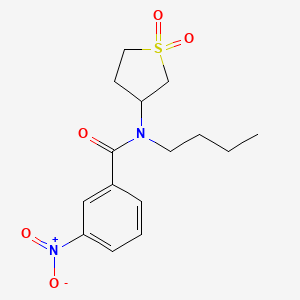
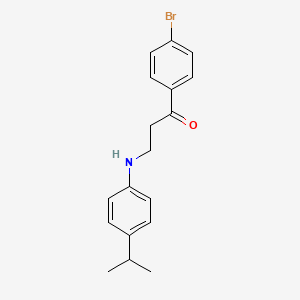
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2711776.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2711779.png)

![ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2711781.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2711784.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2711785.png)
